[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Overview
Description
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane is a complex organic compound with the molecular formula C13H11N3O5S and a molecular weight of 321.30854 g/mol This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a nitrophenyl group, and a dioxo-lambda~6~-sulfane moiety
Preparation Methods
The synthesis of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with carbonyl chloride to form an anilinocarbonyl intermediate. This intermediate is then reacted with 4-nitrophenyl sulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane undergoes various chemical reactions, including:
Scientific Research Applications
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. For instance, in catalytic reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The compound’s unique structure allows it to participate in various pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane can be compared with similar compounds such as:
4-Nitroaniline: Similar in having a nitro group attached to an aromatic ring, but lacks the sulfone and anilinocarbonyl groups.
Sulfanilamide: Contains a sulfonamide group but differs in the presence of an amino group instead of a nitro group.
N-Phenylsulfonyl-4-nitroaniline: Shares the nitro and sulfonyl groups but differs in the overall structure and functional groups.
These comparisons highlight the uniqueness of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane in terms of its structural complexity and functional versatility.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c17-13(14-10-4-2-1-3-5-10)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMLALNRDJPQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965607 | |
Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51327-27-6 | |
Record name | NSC112092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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